7-[(2-fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
7-[(2-fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as alkylation, acylation, and cyclization under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
7-[(2-fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[(2-fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(2-fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and compounds with similar functional groups, such as:
- 7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione
- 7-[(2-Bromophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione
Uniqueness
What sets 7-[(2-fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O2/c1-17-7-3-4-8-18(17)15-30-11-13-31(14-12-30)24-27-22-21(23(33)28-25(34)29(22)2)32(24)16-19-9-5-6-10-20(19)26/h3-10H,11-16H2,1-2H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYZJGSAYJJFAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=NC4=C(N3CC5=CC=CC=C5F)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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